molecular formula C13H24N2S B6269228 [(4-tert-butyl-1,3-thiazol-2-yl)methyl](2,2-dimethylpropyl)amine CAS No. 1484040-80-3

[(4-tert-butyl-1,3-thiazol-2-yl)methyl](2,2-dimethylpropyl)amine

Cat. No.: B6269228
CAS No.: 1484040-80-3
M. Wt: 240.4
Attention: For research use only. Not for human or veterinary use.
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Description

(4-tert-butyl-1,3-thiazol-2-yl)methylamine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-butyl-1,3-thiazol-2-yl)methylamine typically involves the formation of the thiazole ring followed by the introduction of the tert-butyl and dimethylpropyl groups. One common method involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazole ring. The tert-butyl and dimethylpropyl groups can then be introduced through alkylation reactions using appropriate alkyl halides .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-tert-butyl-1,3-thiazol-2-yl)methylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-tert-butyl-1,3-thiazol-2-yl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-tert-butyl-1,3-thiazol-2-yl)methylamine is unique due to the presence of both the tert-butyl and dimethylpropyl groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

CAS No.

1484040-80-3

Molecular Formula

C13H24N2S

Molecular Weight

240.4

Purity

95

Origin of Product

United States

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